5-Methyltetrahydrofolic acid disodium salt
Overview
Description
5-Methyltetrahydrofolic acid disodium salt is a substrate and a cofactor used by 5-methyl-THF-homocysteine S-methyltransferase for regenerating methionine from homocysteine .
Synthesis Analysis
The synthesis of 5-Methyltetrahydrofolic acid disodium salt involves the reduction of synthetic folic acid with sodium borohydride, condensation of the resulting tetrahydrofolic acid with formaldehyde, further reduction of the 5,10-MTHF with NaBH4 to L-5-MTHF, and finally crystallization as the calcium salt .Molecular Structure Analysis
The empirical formula of 5-Methyltetrahydrofolic acid disodium salt is C20H23N7Na2O6 and its molecular weight is 503.42 .Chemical Reactions Analysis
5-Methyltetrahydrofolic acid disodium salt is generated by methylenetetrahydrofolate reductase from 5,10-methylenetetrahydrofolate and used to recycle homocysteine back to methionine by 5-methyltetrahydrofolate-homocysteine methyltransferases .Physical And Chemical Properties Analysis
5-Methyltetrahydrofolic acid disodium salt is a solid substance . . The storage temperature is -20°C .Scientific Research Applications
Stability and Degradation Analysis
Kinetics and Degradation Mechanism
5-Methyltetrahydrofolic acid disodium salt undergoes degradation during thermal and high-pressure treatments. Studies have elucidated the degradation mechanism, identifying predominant degradation products and characterizing the folate degradation mechanism through multiresponse modeling. The degradation was found to be influenced by temperature and pressure, with certain reactions either accelerated or decelerated upon the application of pressure (Verlinde et al., 2009). The stability of 5-Methyltetrahydrofolic acid in phosphate buffer towards thermal and combined high-pressure thermal treatments has also been studied, revealing its kinetic degradation behavior under various conditions (Nguyen et al., 2003).
Pharmacokinetics
Research on the pharmacokinetics of (6S)-5-Methyltetrahydrofolic acid disodium salt compared to other folate forms demonstrated its ability to raise plasma (6S)-5-Methyl-THF levels effectively, indicating potential benefits for its use in certain medical conditions (Obeid et al., 2020).
Nutritional Analysis and Food Fortification
Determination in Citrus Juices
A study developed a method for the quantitative determination of 5-Methyltetrahydrofolic acid in citrus juices, providing insights into its concentration in various commercial juices and highlighting the nutritional aspect of this compound (Thomas et al., 2003).
Encapsulation for Food Applications
Research has been conducted on encapsulating L-5-methyltetrahydrofolate for enhanced stability in food products. The production of electrosprayed capsules using a combination of carbohydrates was explored to provide higher stability in food products. This approach demonstrated the potential for improving folate retention during storage and baking processes, showcasing its application in food fortification (Švarc et al., 2020).
Biochemical and Clinical Applications
Cerebral Folate Deficiency
In cases of cerebral folate deficiency, low levels of 5-Methyltetrahydrofolic acid in cerebrospinal fluid have been associated with developmental delays, seizures, and autistic features. Treatment with folinic acid, which includes the 5-Methyltetrahydrofolic acid form, has shown to correct CSF abnormalities and improve clinical symptoms (Moretti et al., 2005).
Bioavailability Studies
Comparative studies on the bioavailability of 5-Methyltetrahydrofolic acid have been conducted to assess its effectiveness compared to other folate forms, contributing to a better understanding of its use in dietary interventions and nutritional supplements (Wright et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O6.2Na/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIWVYLOTHCGRV-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7Na2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046814 | |
Record name | Disodium 5-methyltetrahydrofolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyltetrahydrofolic acid disodium salt | |
CAS RN |
68792-52-9 | |
Record name | Disodium 5-methyltetrahydrofolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.